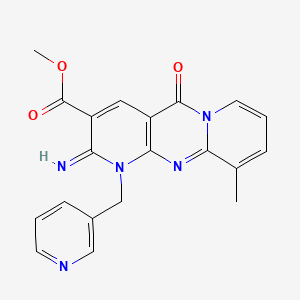![molecular formula C24H24N6O7 B2499553 3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-34-9](/img/structure/B2499553.png)
3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one class. This class of compounds has been studied for their potential anticancer properties. In particular, derivatives such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives involves several steps, starting from the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to yield the corresponding carboxylic acid. This acid is then reacted with acetic anhydride to produce a pyrazoloxazine derivative, which is further reacted with various reagents to afford the pyrazolo[3,4-d]pyrimidin-4-ones. The final step involves the coupling of a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes to yield a series of compounds with potential antitumor activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by a fused pyrazole and pyrimidine ring system. This bicyclic structure is further modified with various substituents that influence the compound's biological activity. The presence of a nitrobenzylideneamino group, as seen in the most potent inhibitory compound mentioned in the study, suggests that specific electronic and steric properties of the substituents are crucial for anticancer activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include hydrolysis, acylation, and condensation reactions. The reactivity of the pyrazoloxazine intermediate towards different nucleophiles such as hydroxylamine, urea, and thiourea leads to the formation of various pyrazolo[3,4-d]pyrimidin-4-ones. The final condensation with aromatic aldehydes is a key step that introduces additional diversity to the molecular structure and is critical for the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds in the pyrazolo[3,4-d]pyrimidin-4-one class generally exhibit properties that make them suitable for biological evaluation. These properties include solubility in common organic solvents, stability under physiological conditions, and the ability to cross cell membranes. The antitumor activity of these compounds is likely influenced by their ability to interact with cellular targets, which is a function of their molecular structure and physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study by Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases. The synthesized compounds exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines, and some displayed potent 5-lipoxygenase inhibition activities, suggesting a promising avenue for drug discovery and development in oncology and inflammation (Rahmouni et al., 2016).
Anticancer Activity
- Research by Abdellatif et al. (2014) on new Pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line. This underscores the significance of pyrazolopyrimidine compounds in developing new anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Antioxidant Properties
- Studies also reveal the antimicrobial and antioxidant potential of pyrazolopyrimidine derivatives, suggesting their utility in addressing bacterial infections and oxidative stress. For instance, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant properties, indicating the broad applicability of these compounds in pharmaceutical and biological research (Sonia et al., 2013).
Insecticidal and Antibacterial Potential
- Deohate and Palaspagar (2020) conducted research on pyrimidine-linked pyrazole heterocyclics, exploring their insecticidal and antimicrobial activity. This highlights another dimension of the scientific research applications of pyrazolopyrimidine derivatives, demonstrating their potential in agricultural science and microbial resistance studies (Deohate & Palaspagar, 2020).
Synthesis Techniques and Chemical Diversity
- The synthesis and cyclization reactions involving Pyrazolopyrimidinyl Keto-esters showcase the chemical diversity and complexity of these compounds, further elucidating their potential for generating a wide range of biologically active molecules. Such studies contribute to the foundational knowledge necessary for advancing drug discovery and development processes (Abd & Awas, 2008).
Wirkmechanismus
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is a part of this compound, have been known to target various proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to inhibit the aforementioned targets, leading to various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been known to affect various pathways related to their targets, leading to anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects .
Result of Action
Tmp-bearing compounds have been known to exhibit diverse bioactivity effects, including notable anti-cancer effects .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-7-8-29-22-18(12-27-29)24(32)28(14-26-22)13-15-5-4-6-17(9-15)30(33)34/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKSKWYQBIFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

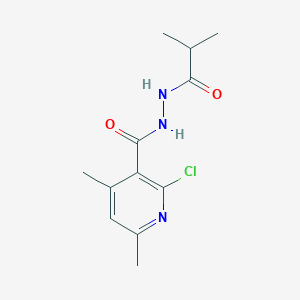
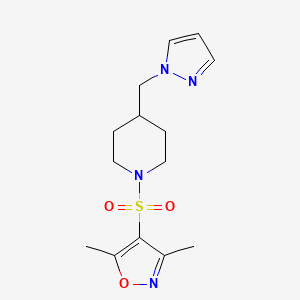
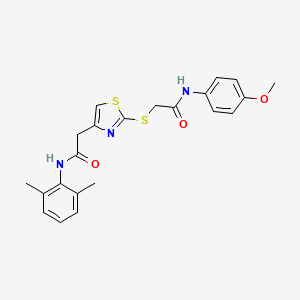

![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)
![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)
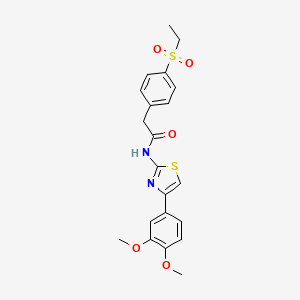
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)
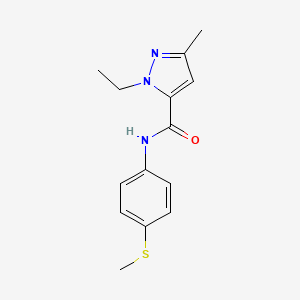
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
